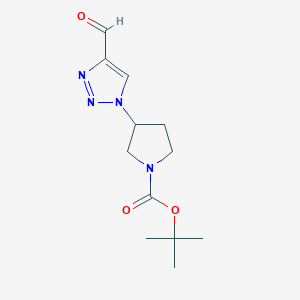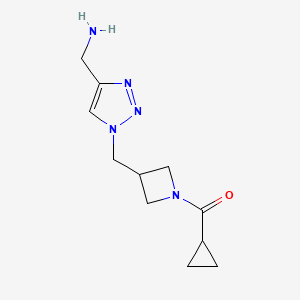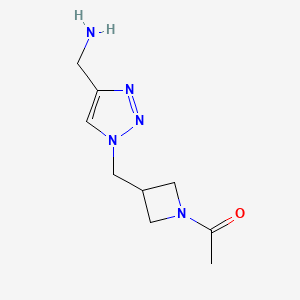
1-(2-Azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Pyrrolidine derivatives containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups have been synthesized through 1,3-dipolar cycloaddition reactions. These compounds, related to "1-(2-Azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine," highlight the versatility of pyrrolidine scaffolds for incorporating various functional groups for potential applications in synthesis and drug design (Markitanov et al., 2016).
Catalysis and Reactions
- The study of pyrrolidines' chemistry is significant due to their biological effects and applications in medicine, industry (e.g., dyes, agrochemicals). Research into pyrrolidines synthesis, such as [3+2] cycloaddition reactions, underscores the ongoing interest in developing new methods for constructing these heterocyclic compounds (Żmigrodzka et al., 2022).
Medicinal Chemistry Applications
- Interaction studies of pyrrolidines with primary amines and the antimicrobial activity of the resultant compounds indicate the therapeutic potential of pyrrolidine derivatives. These findings suggest the utility of such compounds in designing new antimicrobial agents (Gein et al., 2009).
Material Science and Organic Synthesis
- Pyrrolidines have been employed in the synthesis of complex molecules, demonstrating their role as versatile intermediates in organic synthesis. The development of new synthetic routes to functionalized pyrrolidines highlights their importance in creating bioactive molecules and materials with novel properties (Durrat et al., 2008).
Structural and Mechanistic Studies
- Crystallographic analysis of pyrrolidine derivatives has provided insight into their molecular structures, facilitating the understanding of their chemical behavior and interaction patterns. These studies are crucial for the rational design of pyrrolidine-based compounds with desired properties (Mohammat et al., 2008).
Eigenschaften
IUPAC Name |
1-(2-azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N4O/c1-17-6-7-4-16(3-2-14-15-13)5-8(7)9(10,11)12/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYPBCLQDNOEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC1C(F)(F)F)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![methyl 3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B1481296.png)